molecular formula C11H12N2OS B1428365 1-(4-methoxy-2-methylphenyl)-1H-imidazole-2-thiol CAS No. 1338979-34-2

1-(4-methoxy-2-methylphenyl)-1H-imidazole-2-thiol

Cat. No.: B1428365
CAS No.: 1338979-34-2
M. Wt: 220.29 g/mol
InChI Key: VJTCCWVNLFWRJK-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2-methylphenyl)-1H-imidazole-2-thiol is a chemical compound characterized by its unique molecular structure, which includes a methoxy group and a thiol group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxy-2-methylphenyl)-1H-imidazole-2-thiol typically involves the reaction of 4-methoxy-2-methylphenyl isothiocyanate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that includes the following steps:

  • Preparation of 4-methoxy-2-methylphenyl isothiocyanate: This intermediate is synthesized from 4-methoxy-2-methylphenylamine through a diazotization reaction followed by treatment with thiocyanate ions.

  • Imidazole Formation: The isothiocyanate intermediate is then reacted with ammonia or an amine to form the imidazole ring.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-2-methylphenyl)-1H-imidazole-2-thiol can undergo various chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

  • Reduction: The imidazole ring can be reduced to form a corresponding amine.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophiles such as hydroxide, alkoxide, or amine are used, often in the presence of a base.

Major Products Formed:

  • Disulfides: Resulting from the oxidation of the thiol group.

  • Sulfonic Acids: Formed through further oxidation of disulfides.

  • Amines: Produced by the reduction of the imidazole ring.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

1-(4-Methoxy-2-methylphenyl)-1H-imidazole-2-thiol has found applications in various scientific research areas:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-methoxy-2-methylphenyl)-1H-imidazole-2-thiol exerts its effects involves its interaction with molecular targets and pathways. The thiol group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. The imidazole ring can interact with enzymes and receptors, modulating their activity. The specific molecular targets and pathways involved depend on the biological context and the specific application.

Comparison with Similar Compounds

1-(4-Methoxy-2-methylphenyl)-1H-imidazole-2-thiol is similar to other compounds containing imidazole and thiol groups, such as:

  • Imidazole-2-thiol: A simpler analog without the methoxy group.

  • 4-Methoxy-2-methylphenyl isothiocyanate: The precursor used in its synthesis.

  • 2-Methyl-4-methoxyaniline: A related compound without the imidazole ring.

Uniqueness: The presence of both the methoxy and thiol groups on the imidazole ring makes this compound unique compared to its analogs. This combination of functional groups allows for a wider range of chemical reactions and biological activities.

Properties

IUPAC Name

3-(4-methoxy-2-methylphenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8-7-9(14-2)3-4-10(8)13-6-5-12-11(13)15/h3-7H,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTCCWVNLFWRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)N2C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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